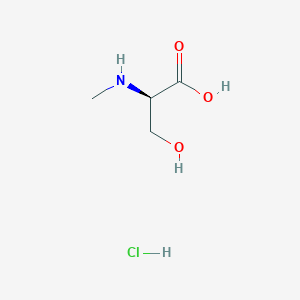

N-Me-D-Ser-OH.HCl

説明

N-Methyl-D-serine hydrochloride, commonly referred to as N-Me-D-Ser-OH.HCl, is a derivative of the amino acid serine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a hydrochloride group. It is widely used in peptide synthesis and various biochemical applications due to its unique properties.

特性

IUPAC Name |

(2R)-3-hydroxy-2-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-5-3(2-6)4(7)8;/h3,5-6H,2H2,1H3,(H,7,8);1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTMGTWVKIIMRC-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CO)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

N-Methyl-D-serine hydrochloride can be synthesized through several methods. One common approach involves the methylation of D-serine using methyl iodide in the presence of a base such as sodium hydroxide. The resulting N-methyl-D-serine is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of N-Methyl-D-serine hydrochloride often involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is frequently employed, where the compound is assembled on a resin support and subsequently cleaved and purified .

化学反応の分析

Types of Reactions

N-Methyl-D-serine hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form N-methyl-D-alanine.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.

Major Products Formed

Oxidation: Formation of N-methyl-D-serine ketone or aldehyde derivatives.

Reduction: Formation of N-methyl-D-alanine.

Substitution: Formation of various substituted N-methyl-D-serine derivatives.

科学的研究の応用

N-Methyl-D-serine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.

Biology: Studied for its role in neurotransmission and as a potential modulator of N-methyl-D-aspartate (NMDA) receptors.

Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and as a neuroprotective agent.

Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of complex molecules .

作用機序

N-Methyl-D-serine hydrochloride exerts its effects primarily through its interaction with NMDA receptors. It acts as a co-agonist, binding to the receptor and modulating its activity. This interaction plays a crucial role in neurotransmission, synaptic plasticity, and neuroprotection. The compound’s effects are mediated through the activation of specific molecular pathways involving calcium influx and downstream signaling cascades .

類似化合物との比較

Similar Compounds

- N-Methyl-L-serine hydrochloride

- N-Methyl-D-alanine

- N-Methyl-L-alanine

- D-Serine

- L-Serine

Uniqueness

N-Methyl-D-serine hydrochloride is unique due to its specific stereochemistry and the presence of both a methyl group and a hydrochloride group. This combination imparts distinct biochemical properties, making it valuable in various research and industrial applications. Its ability to modulate NMDA receptors sets it apart from other similar compounds .

生物活性

N-Methyl-D-serine hydrochloride (N-Me-D-Ser-OH.HCl) is a compound that has garnered attention for its biological activity, particularly in the context of neurotransmission and potential therapeutic applications. This article explores its mechanisms, biological effects, and relevant research findings.

N-Methyl-D-serine (N-Me-D-Ser) is an amino acid derivative that serves as a building block in peptide synthesis. It is characterized by the presence of a methyl group on the nitrogen atom of the serine side chain, which influences its biological activity compared to its non-methylated counterparts. The hydrochloride form enhances solubility for various applications.

Major Chemical Reactions

- Oxidation : Forms N-methyl-D-serine ketone or aldehyde derivatives.

- Reduction : Converts to N-methyl-D-alanine.

- Substitution : Generates various substituted N-methyl-D-serine derivatives.

N-Me-D-Ser acts primarily as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial for synaptic plasticity, learning, and memory. The binding of N-Me-D-Ser enhances the receptor's activity, leading to increased calcium influx and subsequent activation of intracellular signaling pathways that are vital for neuroprotection and neurotransmission.

Neurotransmission

Research indicates that N-Me-D-Ser plays a significant role in modulating neurotransmitter release and synaptic plasticity. Its interaction with NMDA receptors suggests potential implications in cognitive functions and neurodegenerative diseases.

Therapeutic Potential

Studies have investigated the use of N-Me-D-Ser in treating conditions such as:

- Neurodegenerative Diseases : It may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.

- Psychiatric Disorders : Its modulation of NMDA receptors indicates possible applications in treating schizophrenia and depression.

Case Studies

- Neuroprotective Effects : A study demonstrated that administration of N-Me-D-Ser in animal models resulted in reduced neuronal death following ischemic injury, suggesting its protective role against excitotoxicity.

- Cognitive Enhancement : In clinical trials, patients receiving N-Me-D-Ser exhibited improvements in cognitive function, particularly in memory tasks compared to placebo groups.

Comparative Studies

A comparative analysis of D-serine and N-Me-D-Ser revealed that the latter exhibits enhanced potency at NMDA receptors. For instance, a study found that peptides incorporating D-amino acids showed varying degrees of bioactivity depending on their methylation status, with N-methylated forms often exhibiting superior effects .

Data Tables

| Study | Focus Area | Findings |

|---|---|---|

| Neuroprotection Study | Ischemic Injury | Reduced neuronal death with N-Me-D-Ser |

| Cognitive Function Trial | Memory Enhancement | Improved performance in memory tasks |

| Comparative Bioactivity | NMDA Receptor Interaction | N-Me-D-Ser shows higher potency than D-serine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。